2,6-Dibromo-3-methylpyridine

描述

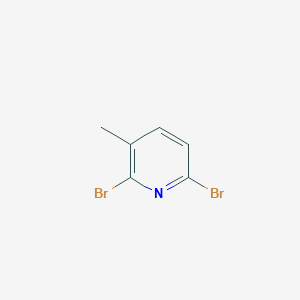

2,6-Dibromo-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 2,6-Dibromo-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution Reactions: Derivatives with functional groups replacing the bromine atoms.

Coupling Reactions: Biaryl compounds with extended conjugation.

Reduction Reactions: 3-methylpyridine.

科学研究应用

Agricultural Chemistry

Role in Agrochemical Synthesis:

2,6-Dibromo-3-methylpyridine acts as an important intermediate in the development of agrochemicals. It is particularly useful in synthesizing pesticides that target specific pests while minimizing environmental impact. The compound's bromine atoms enhance its reactivity, making it suitable for creating novel pesticide formulations that improve efficacy and reduce toxicity to non-target organisms .

Case Study:

Research has demonstrated the effectiveness of synthesized pesticides containing this compound against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls, showcasing the compound's potential for sustainable agricultural practices.

Pharmaceutical Development

Building Block for Therapeutics:

In pharmaceutical chemistry, this compound serves as a critical building block for various therapeutic compounds. Its derivatives have shown promise in treating neurological disorders and other health conditions due to their biological activity .

Case Study:

A study focused on synthesizing compounds derived from this compound revealed its potential as a precursor for anti-inflammatory agents. The synthesized compounds exhibited significant inhibitory effects on inflammatory pathways in vitro, suggesting further exploration for clinical applications.

Versatile Reagent:

As a versatile reagent, this compound facilitates various organic reactions. It is particularly valuable for chemists engaged in synthesizing complex molecules efficiently through cross-coupling reactions and other synthetic methodologies .

Case Study:

A recent synthetic protocol utilizing this compound demonstrated its effectiveness in forming complex indolizine derivatives through palladium-catalyzed reactions. The resulting compounds exhibited diverse biological activities, highlighting the compound's utility in organic synthesis.

Environmental Science

Applications in Environmental Remediation:

Research has indicated that this compound can be employed in environmental remediation techniques aimed at removing pollutants from soil and water systems. Its reactivity allows it to bind with certain contaminants, facilitating their breakdown or removal .

Case Study:

Experimental studies showed that using this compound in soil treatment significantly reduced levels of heavy metals and organic pollutants over a specified period. This application underscores its potential role in sustainable environmental practices.

作用机制

The mechanism of action of 2,6-Dibromo-3-methylpyridine in various reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atoms also influences the reactivity of the pyridine ring, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

相似化合物的比较

2,6-Dichloro-3-methylpyridine: Similar structure with chlorine atoms instead of bromine.

2,6-Difluoro-3-methylpyridine: Fluorine atoms replacing the bromine atoms.

3,5-Dibromo-2-methylpyridine: Bromine atoms at the 3rd and 5th positions instead of the 2nd and 6th.

Uniqueness: 2,6-Dibromo-3-methylpyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine atoms also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

生物活性

2,6-Dibromo-3-methylpyridine (DBMP) is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C6H5Br2N and is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, along with a methyl group at the 3 position. The synthesis of DBMP typically involves bromination reactions using brominating agents such as dibromohydantoin in carbon tetrachloride under mild conditions, achieving high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that DBMP can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. This characteristic makes it a candidate for further development as a chemotherapeutic agent .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer activities, DBMP has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly in relation to dopamine receptors. This suggests potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of DBMP against several bacterial strains. The results indicated that DBMP had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested. The compound demonstrated a dose-dependent response, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of DBMP on human cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 20 µM for breast cancer cells and 15 µM for lung cancer cells, indicating its potential as an effective anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 20 |

| Lung Cancer | 15 |

Safety and Toxicity

While the biological activities of DBMP are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity studies suggest that DBMP exhibits low toxicity in animal models; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .

属性

IUPAC Name |

2,6-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-15-5 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。